molecular formula C15H17ClN4O B2645072 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine CAS No. 2175979-55-0

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine

Cat. No. B2645072
CAS RN: 2175979-55-0
M. Wt: 304.78
InChI Key: WDAXAJRCBJUVEM-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The morpholinopyridinylboronic acid component has a molecular formula of C9H13BN2O3, an average mass of 208.022 Da, and a monoisotopic mass of 208.101929 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the Suzuki–Miyaura coupling mentioned earlier is a key reaction involving organoboron reagents . Protodeboronation of pinacol boronic esters is another reaction that could potentially involve this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As mentioned earlier, the morpholinopyridinylboronic acid component has a molecular formula of C9H13BN2O3 .

Scientific Research Applications

1. Coordination Chemistry and Molecular Structure

Complexes of Co(III) incorporating morpholine and other amines have been synthesized and characterized, showcasing the intricate hydrogen bonding and 3D network structures formed by these compounds. For instance, the study by Amirnasr et al. (2001) reveals the crystal structures and spectroscopic properties of Co(III) complexes with morpholine, exhibiting a coordination polyhedra with Cs symmetry and minor π–π interactions, contributing to the understanding of molecular interactions and geometry in coordination chemistry (Amirnasr et al., 2001).

2. Analytical Chemistry and Environmental Studies

In the context of environmental science, methods for detecting aliphatic amines such as morpholine in wastewater and surface water are crucial for monitoring and managing pollutants. Sacher et al. (1997) developed a technique involving derivatization of amines followed by GC-MS analysis, providing a robust method for trace-level detection of these compounds in aquatic environments (Sacher et al., 1997).

3. Synthetic Chemistry and Material Science

Functionalized chloroenamines, including morpholine derivatives, are used in synthesizing various organic compounds, demonstrating the versatility of these compounds in organic synthesis and material science. Butz & Vilsmaier (1993) explored the synthesis of amino-azabicyclohexane diastereomers and monocyclic ketones from morpholino-chlorotetrahydro-N-methyl-pyridine, highlighting the stereochemical complexity and potential applications in creating novel organic materials (Butz & Vilsmaier, 1993).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activity. For instance, similar compounds have been evaluated for their anti-tubercular activity , suggesting potential applications in the development of new and effective anti-TB drugs.

properties

IUPAC Name

3-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-13-11-17-4-3-14(13)18-9-12-1-2-15(19-10-12)20-5-7-21-8-6-20/h1-4,10-11H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAXAJRCBJUVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine

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